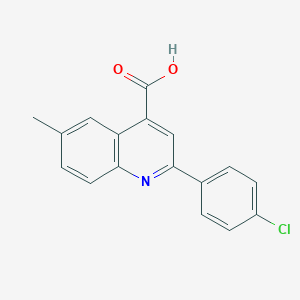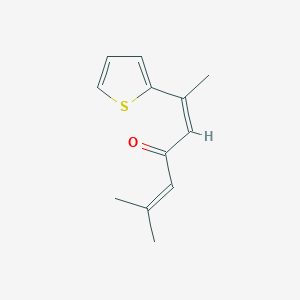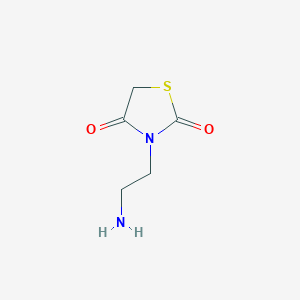
3-(2-氨基乙基)-1,3-噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione, also known as AETD, is an organic compound belonging to the thiazolidine-2,4-dione family of compounds. It is a heterocyclic compound that is composed of a thiazolidine ring system and an aminoethyl group. It is a white, odorless, crystalline solid with a molecular weight of 179.21 g/mol and a molar mass of 179.21 g/mol. The compound is insoluble in water and has a melting point of 200 °C. AETD has been used in various scientific applications, including as a catalyst for organic reactions, a ligand for metal complexes, and a fluorescent dye for imaging.
科学研究应用
Neurotransmitter Research
“3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione” bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- N -acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans . Therefore, it can be used in research related to neurotransmitters and their effects on human behavior and physiology.
Antioxidant Research
This compound, like other indolic compounds, is a very efficient antioxidant, protecting both lipids and proteins from peroxidation . It can be used in research studying the antioxidant efficacy of indolic compounds in biological systems .
Radical Scavenging Research
The radical scavenging activity of indolic compounds is strongly modulated by their functional residues . “3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione” can be used in research studying the radical scavenging activity of indolic compounds.
Conformational and Stereoelectronic Investigation
The conformational space of this compound can be studied using molecular dynamics complemented with functional density calculations . This can provide insights into the geometric and electronic properties of its conformers .
Nanocellulose Aerogel Fabrication
This compound can be used in the fabrication of nanocellulose aerogels . The amine group can be successfully introduced via C–O–Si bonds between cellulose nanocrystal (CNC) and “3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione” to form amine-modified spherical nanocellulose aerogels .
CO2 Capture Research
The as-synthesized amine-modified spherical nanocellulose aerogels could potentially be applied to capture CO2 via covalent bonding .
作用机制
Target of Action
Compounds with similar structures, such as 3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid, have been found to interact with delta-aminolevulinic acid dehydratase . This enzyme plays a crucial role in the biosynthesis of heme, a vital component of hemoglobin, cytochromes, and other hemoproteins.
Mode of Action
Related compounds like 2-aminoethyl carboxamide derivatives have been reported to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin . This suggests that 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione might interact with its targets in a similar manner, potentially altering neurotransmitter levels and affecting neuronal signaling.
Biochemical Pathways
It’s worth noting that related compounds have been found to influence the synthesis of thymidine, a nucleoside essential for dna replication . This suggests that 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione might have an impact on DNA synthesis and cell proliferation.
Pharmacokinetics
Related compounds like n-(2-aminoethyl)-3-aminopropyltrimethoxysilane have been reported to have a density of 102 g/cm3 at 20 °C , which might influence its distribution in the body
Result of Action
Related compounds like 3-(2-aminoethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione have been reported to exhibit antifungal activity . This suggests that 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione might also have antimicrobial properties.
属性
IUPAC Name |
3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJIYWXYXJTRRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione | |
CAS RN |
39137-36-5 |
Source


|
| Record name | 39137-36-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


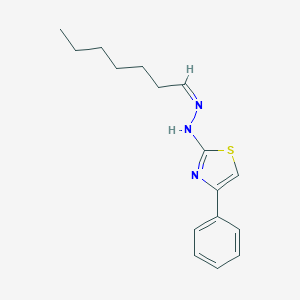
![2-Nitrobenzaldehyde [2-(methylsulfanyl)-5-pyrimidinyl]hydrazone](/img/structure/B385846.png)
![Ethyl 2-benzylsulfanylimidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B385850.png)
![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-(hexadecylamino)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385852.png)
![methyl 5-nitro-4-[(methylamino)carbonyl]-1H-imidazole-1-carboxylate](/img/structure/B385856.png)
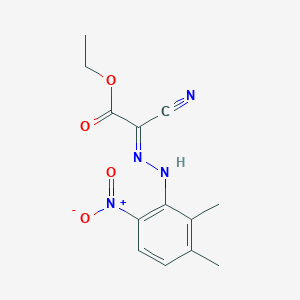

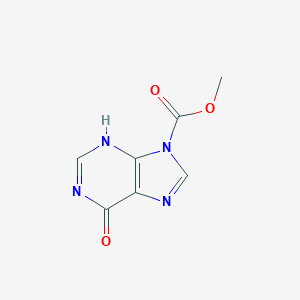
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hexadecanamide](/img/structure/B385863.png)

